Cas no 15221-61-1 (2-(4-Bromophenyl)-N,N-dimethylethanamine)
15221-61-1 structure
Product Name:2-(4-Bromophenyl)-N,N-dimethylethanamine
CAS-nummer:15221-61-1
MF:C10H14BrN
MW:228.128861904144
MDL:MFCD14705064
CID:1024103
PubChem ID:10751802
Update Time:2025-04-20
2-(4-Bromophenyl)-N,N-dimethylethanamine Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-(4-Bromophenyl)-N,N-dimethylethanamine
- 2-(4-Bromophenyl)-N,N-dimethylethamine
- 2-(4-bromophenyl)-N,N-dimethylethylamine
- 4-bromo-(2-(dimethylamino)ethyl)benzene
- 4-bromo-N,N-dimethylphenethylamine
- AK101742
- ANW-62716
- CHEBI:590083
- CHEMBL476748
- CTK8B9565
- KB-21902
- p-Bromphenethyl-N,N-dimethylamin
- SureCN1239197
- DTXSID10444395
- RWCMKTSVOYKLQY-UHFFFAOYSA-N
- Benzeneethanamine, 4-bromo-N,N-dimethyl-
- EN300-205800
- CS-0447257
- 4-bromophenethyl dimethylamine
- BDBM50262997
- 15221-61-1
- DA-09965
- 2-(4-Bromophenyl)-N,N-dimethylethan-1-amine
- AKOS016004309
- N,N-Dimethyl-2-(4-bromophenyl)ethylamine
- A1-18929
- SCHEMBL1239197
- AM86646
- [2-(4-bromophenyl)ethyl]dimethylamine
-
- MDL: MFCD14705064
- Inchi: 1S/C10H14BrN/c1-12(2)8-7-9-3-5-10(11)6-4-9/h3-6H,7-8H2,1-2H3
- InChI-sleutel: RWCMKTSVOYKLQY-UHFFFAOYSA-N
- LACHT: BrC1C=CC(=CC=1)CCN(C)C
Berekende eigenschappen
- Exacte massa: 227.03096g/mol
- Monoisotopische massa: 227.03096g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 3
- Complexiteit: 117
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.9
- Topologisch pooloppervlak: 3.2Ų
Experimentele eigenschappen
- Kleur/vorm: No date available
- Dichtheid: 1.5±0.1 g/cm3
- Smeltpunt: No date available
- Kookpunt: 310.1±37.0 °C at 760 mmHg
- Vlampunt: 141.3±26.5 °C
- Dampfdruk: 0.0±0.7 mmHg at 25°C
2-(4-Bromophenyl)-N,N-dimethylethanamine Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303+H313+H333
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(4-Bromophenyl)-N,N-dimethylethanamine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | B804443-10mg |
2-(4-Bromophenyl)-n,n-dimethylethanamine |
15221-61-1 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B804443-50mg |
2-(4-Bromophenyl)-n,n-dimethylethanamine |
15221-61-1 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | B804443-100mg |
2-(4-Bromophenyl)-n,n-dimethylethanamine |
15221-61-1 | 100mg |
$ 275.00 | 2022-06-06 | ||
| Enamine | EN300-205800-0.05g |
[2-(4-bromophenyl)ethyl]dimethylamine |
15221-61-1 | 0.05g |
$182.0 | 2023-09-16 | ||
| Enamine | EN300-205800-0.1g |
[2-(4-bromophenyl)ethyl]dimethylamine |
15221-61-1 | 0.1g |
$272.0 | 2023-09-16 | ||
| Enamine | EN300-205800-0.25g |
[2-(4-bromophenyl)ethyl]dimethylamine |
15221-61-1 | 0.25g |
$389.0 | 2023-09-16 | ||
| Enamine | EN300-205800-0.5g |
[2-(4-bromophenyl)ethyl]dimethylamine |
15221-61-1 | 0.5g |
$613.0 | 2023-09-16 | ||
| Enamine | EN300-205800-1.0g |
[2-(4-bromophenyl)ethyl]dimethylamine |
15221-61-1 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-205800-2.5g |
[2-(4-bromophenyl)ethyl]dimethylamine |
15221-61-1 | 2.5g |
$1539.0 | 2023-09-16 | ||
| Enamine | EN300-205800-5.0g |
[2-(4-bromophenyl)ethyl]dimethylamine |
15221-61-1 | 5.0g |
$2277.0 | 2023-02-22 |
2-(4-Bromophenyl)-N,N-dimethylethanamine Gerelateerde literatuur
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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